molecular formula C13H21NO3 B1397173 tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1540547-05-4

tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B1397173
CAS No.: 1540547-05-4
M. Wt: 239.31 g/mol
InChI Key: WUSRHFOXQKJMKP-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by oxidation and esterification steps. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and industry.

Comparison with Similar Compounds

  • Octahydro-2H-cyclopenta[c]pyridine-2-carboxylate: A closely related compound without the tert-butyl group.

  • 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate: A variant without the tert-butyl group.

  • Tert-butyl cyclopentanecarboxylate: A simpler compound with a similar functional group.

Uniqueness: Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate stands out due to its tert-butyl group, which enhances its stability and reactivity

Properties

IUPAC Name

tert-butyl 6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSRHFOXQKJMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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